methyl 4-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate
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Overview
Description
Methyl 4-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromen-2-one core structure, which is often associated with various pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylglyoxal with 5-hydroxy-4,7-dimethyl-2H-chromen-2-one in the presence of a suitable catalyst . The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium or platinum may be employed to facilitate the reactions, and advanced purification techniques like chromatography are used to isolate the final compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 4-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of skin diseases and as a photosensitizer in photodynamic therapy.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of methyl 4-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its chromophoric properties allow it to absorb light and generate reactive oxygen species, which can induce cell death in targeted tissues.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A simpler structure with similar chromophoric properties.
Warfarin: A well-known anticoagulant with a coumarin core.
4-Hydroxycoumarin: Another coumarin derivative with anticoagulant properties.
Uniqueness
Methyl 4-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a chromen-2-one core with a methoxyphenyl group and a benzoate ester makes it a versatile compound for various applications in research and industry.
Biological Activity
Methyl 4-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate is a synthetic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes a methoxyphenyl group and a chromenone moiety. The general formula can be represented as follows:
This compound is part of the chromenone family, which is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Antioxidant Activity
Research has demonstrated that compounds similar to this compound possess potent antioxidant properties. These properties are attributed to the ability of the compound to scavenge free radicals and reduce oxidative stress in cells. A study indicated that derivatives of chromenones showed significant inhibition of lipid peroxidation, suggesting their potential as protective agents against oxidative damage .
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been linked to its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines, making it a candidate for further development as an anti-inflammatory agent .
Anticancer Potential
The anticancer properties of this compound have been explored in various studies. It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways related to cell survival and proliferation. For instance, a study reported that methyl derivatives of chromenones exhibited cytotoxic effects against several cancer cell lines, including breast and colon cancer cells .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound inhibits enzymes such as COX and LOX, which play critical roles in the inflammatory response.
- Gene Expression Modulation : It affects the transcriptional activity of genes involved in inflammation and apoptosis.
- Receptor Interaction : The compound may interact with various receptors, influencing cellular signaling pathways that regulate cell growth and survival.
Case Studies
- Antioxidant Studies : A comparative study showed that this compound had a higher antioxidant capacity than standard antioxidants like ascorbic acid .
- Anti-inflammatory Activity : In vivo experiments demonstrated that administration of this compound significantly reduced paw edema in rat models, indicating its potential therapeutic effects in inflammatory conditions .
- Cytotoxicity Assays : In vitro assays revealed that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic window .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
Methyl 4-(Methoxyphenyl)-2-Oxo-Chromen | Chromenone derivative | Antioxidant, Anti-inflammatory |
Methyl 8-Methyl-Chromen | Chromenone derivative | Anticancer |
Methyl 7-Hydroxy-Chromen | Chromenone derivative | Antimicrobial |
Properties
IUPAC Name |
methyl 4-[[4-(4-methoxyphenyl)-2-oxochromen-7-yl]oxymethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O6/c1-28-19-9-7-17(8-10-19)22-14-24(26)31-23-13-20(11-12-21(22)23)30-15-16-3-5-18(6-4-16)25(27)29-2/h3-14H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEZCARPXKDWAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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